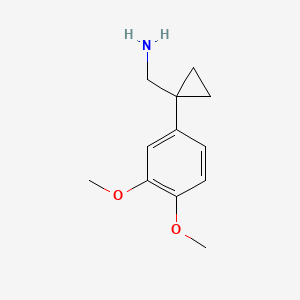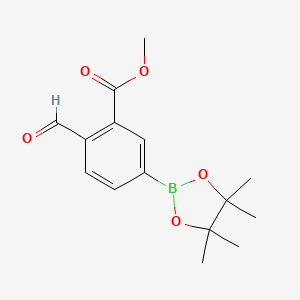![molecular formula C19H21N7O3S B2628702 Ethyl 4-(2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 868968-39-2](/img/structure/B2628702.png)
Ethyl 4-(2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including a pyridine ring, a triazolo[4,3-b]pyridazine ring, a thioacetyl group, and a piperazine ring with an ethyl carboxylate group .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally .Wissenschaftliche Forschungsanwendungen
Antihypertensive Potential
Research has revealed that certain triazolo[1,5-alpha]pyrimidines, with structural similarities to the given compound, including those bearing piperazine moieties, demonstrate promising antihypertensive activity. This is indicative of the potential utility of such compounds in the development of new antihypertensive agents (Bayomi et al., 1999).
Anticancer Activity
Another study focused on the development of small-molecule androgen receptor downregulators for the treatment of advanced prostate cancer. The manipulation of the triazolopyridazine moiety, similar to that in the given compound, led to the clinical candidate AZD3514, highlighting the potential of such compounds in cancer therapy (Bradbury et al., 2013).
Antidiabetic Applications
The synthesis and evaluation of triazolo-pyridazine-6-yl-substituted piperazines for their Dipeptidyl peptidase-4 (DPP-4) inhibition potential have been investigated, aiming at developing new antidiabetic medications. This research underscores the compound's relevance in the design of DPP-4 inhibitors for diabetes management (Bindu et al., 2019).
Antimicrobial and Antioxidant Activities
Studies on compounds bearing the triazolopyridazine and related moieties have shown notable antimicrobial and antioxidant activities. This suggests the potential use of such compounds in developing treatments for microbial infections and oxidative stress-related conditions (Zaki et al., 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 4-[2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O3S/c1-2-29-19(28)25-10-8-24(9-11-25)17(27)13-30-16-6-5-15-21-22-18(26(15)23-16)14-4-3-7-20-12-14/h3-7,12H,2,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJGIJUADLCJMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN3C(=NN=C3C4=CN=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3,8,8-tetramethyl-5-(3-phenoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2628620.png)
![2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2628622.png)
![2-furyl-N-{1-[(4-methylphenyl)sulfonyl]-2-oxo-2-[4-(2-thienylcarbonyl)piperazi nyl]ethyl}carboxamide](/img/structure/B2628623.png)
![(4R,6S)-4-thiophen-2-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B2628625.png)

![N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2628627.png)



![(2Z)-2-[(4-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2628634.png)

![6-chloro-N-[(4-methoxyphenyl)methyl]pyridine-3-sulfonamide](/img/structure/B2628637.png)

![6-Methyl-2,6-diazaspiro[3.4]octane](/img/structure/B2628641.png)